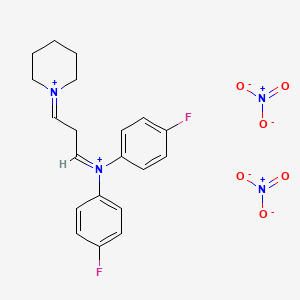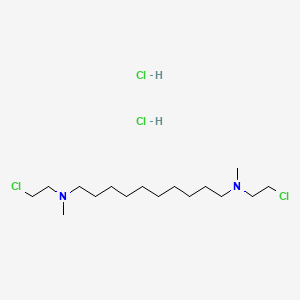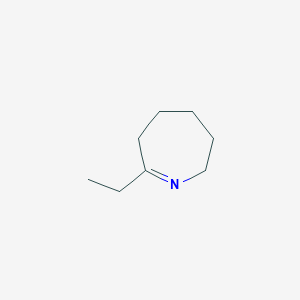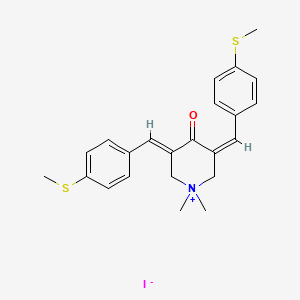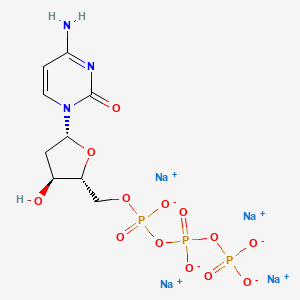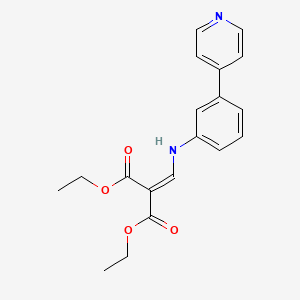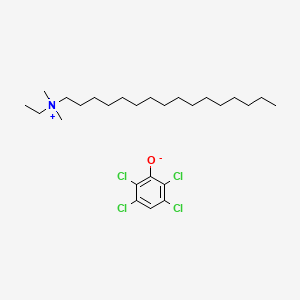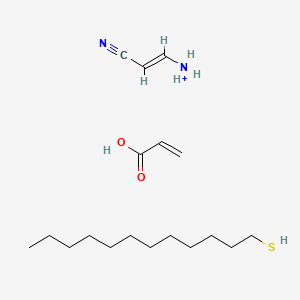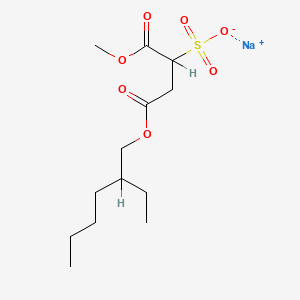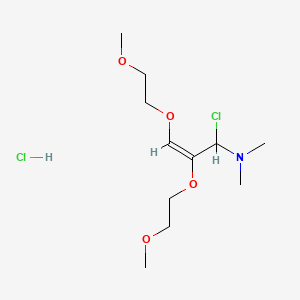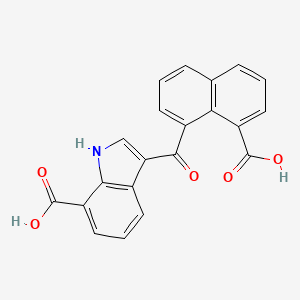
1H-Indole-7-carboxylic acid, 3-((8-carboxy-1-naphthalenyl)carbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-7-carboxylic acid, 3-((8-carboxy-1-naphthalenyl)carbonyl)- is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Méthodes De Préparation
The synthesis of 1H-Indole-7-carboxylic acid, 3-((8-carboxy-1-naphthalenyl)carbonyl)- involves several steps:
Synthetic Routes: The Fischer indole synthesis is a common method used to prepare indole derivatives.
Reaction Conditions: The reaction typically requires methanesulfonic acid under reflux conditions in methanol to achieve good yields.
Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
1H-Indole-7-carboxylic acid, 3-((8-carboxy-1-naphthalenyl)carbonyl)- undergoes various chemical reactions:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions include halogenated indoles, reduced alcohol derivatives, and oxidized carboxylic acids.
Applications De Recherche Scientifique
1H-Indole-7-carboxylic acid, 3-((8-carboxy-1-naphthalenyl)carbonyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole-7-carboxylic acid, 3-((8-carboxy-1-naphthalenyl)carbonyl)- involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
1H-Indole-7-carboxylic acid, 3-((8-carboxy-1-naphthalenyl)carbonyl)- can be compared with other indole derivatives:
Propriétés
Numéro CAS |
195993-13-6 |
|---|---|
Formule moléculaire |
C21H13NO5 |
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
3-(8-carboxynaphthalene-1-carbonyl)-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C21H13NO5/c23-19(16-10-22-18-12(16)6-3-9-15(18)21(26)27)13-7-1-4-11-5-2-8-14(17(11)13)20(24)25/h1-10,22H,(H,24,25)(H,26,27) |
Clé InChI |
MROGFWIBFQZKGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C(=O)C3=CNC4=C3C=CC=C4C(=O)O)C(=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686375.png)
